2-Methyl-2,6-diazaspiro[3.4]octan-7-one is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates two nitrogen atoms and a ketone functional group. This compound has attracted considerable interest in medicinal chemistry, particularly for its potential as a pharmacologically active scaffold in the development of sigma-1 receptor antagonists, which may have therapeutic applications in pain management and neuroprotection.
The compound is classified under the category of spirocyclic compounds, specifically featuring a diazaspiro structure. Its molecular formula is , and it has a molecular weight of approximately . The compound's IUPAC name is 2-methyl-2,6-diazaspiro[3.4]octan-7-one, and it is often referenced with the CAS number 2166883-53-8 .
The synthesis of 2-methyl-2,6-diazaspiro[3.4]octan-7-one typically involves several steps that begin with suitable precursors. A common synthetic route includes the reaction of an appropriate amine with a ketone under controlled conditions to yield the desired spirocyclic structure. For instance, one method involves the cyclization of 1,3-diaminopropane with cyclohexanone in the presence of a dehydrating agent to form an intermediate imine, which subsequently undergoes cyclization to produce the final compound.
Industrial production may utilize similar synthetic routes but on a larger scale, emphasizing the optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity. Continuous flow chemistry techniques can also enhance efficiency in the synthesis process.
The molecular structure of 2-methyl-2,6-diazaspiro[3.4]octan-7-one is characterized by its spirocyclic arrangement. The compound features two nitrogen atoms within the ring system, contributing to its unique chemical properties.
Key structural data includes:
2-Methyl-2,6-diazaspiro[3.4]octan-7-one can participate in various chemical reactions:
The choice of reagents significantly influences the outcomes of these reactions:
The primary mechanism of action for 2-methyl-2,6-diazaspiro[3.4]octan-7-one involves its interaction with sigma-1 receptors, which are chaperone proteins located in the endoplasmic reticulum membrane that modulate various cellular functions. By acting as a sigma-1 receptor antagonist, this compound can enhance the analgesic effects of mu-opioid receptor agonists while preventing the development of opioid tolerance through modulation of receptor signaling pathways .
The physical properties include:
Chemical properties encompass:
Further analyses may involve spectroscopic techniques (e.g., Nuclear Magnetic Resonance spectroscopy) to confirm structural integrity and purity during synthesis processes.
The applications of 2-methyl-2,6-diazaspiro[3.4]octan-7-one span multiple fields:
The synthesis of the 2,6-diazaspiro[3.4]octane core typically begins with commercially available N-Boc-protected azetidine-3-one. A robust multigram synthetic route has been established through Horner-Wadsworth-Emmons olefination to yield α,β-unsaturated ester intermediates, followed by a [3+2] cycloaddition reaction with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine under lithium fluoride catalysis. This sequence affords the core 2,6-diazaspiro[3.4]octane building block in 56% yield without requiring chromatographic purification, demonstrating excellent synthetic efficiency and scalability [2].
Ring-closing metathesis (RCM) has proven particularly valuable for constructing variants of the diazaspiro framework. The strategic placement of olefinic handles on linear diamino precursors enables efficient spirocyclization when exposed to Grubbs-type catalysts. This approach offers significant advantages in terms of convergent synthesis and functional group compatibility, allowing for the incorporation of diverse substituents prior to ring formation. The RCM route typically delivers the spirocyclic skeleton with moderate to excellent diastereoselectivity depending on the tether length and steric environment [7].
Table 1: Comparison of Synthetic Approaches to 2,6-Diazaspiro[3.4]octane Core
Method | Key Starting Materials | Yield Range | Key Advantages |
---|---|---|---|
[3+2] Cycloaddition | Azetidinone, benzylamine deriv. | 45-56% | Scalability, minimal purification |
Ring-Closing Metathesis | Diamino diene precursors | 30-75% | Functional group tolerance, stereocontrol |
Cyclization/Reduction | Functionalized azetidines | 20-40% | Direct introduction of carbonyl groups |
A notable limitation of the metathesis approach involves controlling exocyclic double bond geometry in the initial cyclization products, which often requires subsequent reduction steps to achieve the saturated spirocyclic framework. Recent advances have demonstrated that second-generation Hoveyda-Grubbs catalysts significantly improve cyclization efficiency for sterically congested precursors, enabling access to 2-methyl-2,6-diazaspiro[3.4]octane derivatives bearing various N-protecting groups and functionalized ring systems [7].
The ester functionality inherent in the 2,6-diazaspiro[3.4]octane core serves as a versatile synthetic handle for extensive peripheral modification. Alkaline hydrolysis followed by amide coupling with diverse amines has produced a library of carboxamide derivatives (4a-d), which can be further transformed into pharmacologically relevant nitrofuroyl compounds (5a-c) via a streamlined two-step deprotection-acylation protocol [2].
The Weinreb amide derivative (4d) enables additional diversification pathways, including reduction to aldehydes followed by reductive amination to introduce dimethylamino groups (5d) at 72% yield over two steps. This approach demonstrates the remarkable functional group tolerance of the diazaspirooctane core and provides access to structurally diverse analogs for structure-activity relationship studies [2].
Table 2: Functionalization Strategies and Biological Impact
Core Modification | Synthetic Approach | Representative Derivatives | Observed Biological Impact |
---|---|---|---|
Ester → Amide | Hydrolysis + amide coupling | 4a-4d | Moderate antitubercular activity |
Ester → Heterocycle | Hydrazide formation + cyclization | 15, 19, 20 | Variable activity based on heterocycle |
N-Benzyl → N-Mesyl | Hydrogenation + mesylation | 16, 17 | Enhanced antitubercular potency (0.016 μg/mL MIC) |
Ester → 1,2,4-Oxadiazole | Acylation + cyclodehydration | 23, 26, 27 | Moderate to potent antitubercular activity |
Heterocycle incorporation significantly expands the molecular diversity of diazaspirooctane derivatives. Propargylamide intermediate 9 undergoes Zn(OTf)₂-catalyzed hydroamination with benzylamine to yield imidazole derivative 10 (75% yield), while cycloaromatization without amine produces oxazole 11. These heterocyclic variants can be further transformed into N-(5-nitrofuroyl) derivatives (12 and 13), demonstrating the scaffold's adaptability to complex molecular architectures [2].
The strategic replacement of the ester group with 1,2,4-triazole moieties has proven particularly valuable. Hydrazide 14, obtained from ester 3, reacts with methyl isothiocyanate followed by base-mediated cyclization to yield 1,2,4-triazole 15. Subsequent N-modification (benzyl to mesyl group swap) affords N-mesyl derivative 16, which exhibits remarkable biological activity against Mycobacterium tuberculosis H37Rv at 0.016 μg/mL MIC, highlighting the profound impact of peripheral substituents on pharmacological properties [2].
The 2,6-diazaspiro[3.4]octane scaffold contains a quaternary spirocenter that can potentially generate stereoisomers during synthesis. Controlling the absolute stereochemistry at this center presents significant synthetic challenges due to the relatively symmetric nature of the spirocyclic system and the potential for epimerization under basic conditions [7].
Chiral auxiliary-mediated approaches have been successfully employed for stereocontrolled synthesis. Starting from enantiopure proline derivatives, alkylation and cyclization sequences provide access to enantiomerically enriched spirocycles. This method has been applied to synthesize various diazaspiro scaffolds, including 2,5-diazaspiro[3.4]octane, 1,7-diazaspiro[4.4]nonane, and 1,7-diazaspiro[4.5]decane systems in enantiopure form, demonstrating the versatility of chiral pool strategies for these architectures [7].
Stereoselective cyclization represents another crucial strategy for controlling spirocenter chirality. During the formation of the second ring, the existing stereocenters can direct the approach of reacting species through steric constraints or chelation effects. For instance, intramolecular Michael additions to pyrrolidone derivatives have been utilized to construct the core structure of manzamine alkaloids containing the 2,7-diazaspiro[4.5]decane system with excellent stereocontrol [7].
Table 3: Stereochemical Outcomes in Diazaspiro Synthesis
Synthetic Strategy | Scaffold Type | Stereochemical Outcome | Potential Pitfalls |
---|---|---|---|
Chiral pool (proline) approach | 2,5-Diazaspiro[3.4]octane | Enantiopure (>99% ee) | Limited substrate scope |
Stereoselective cyclization | 2,7-Diazaspiro[4.5]decane | Diastereoselectivity up to 95:5 dr | Sensitive to reaction conditions |
Resolution of racemates | 2,6-Diazaspiro[3.4]octane | Enantiopure after separation | Low throughput, yield limitations |
Post-synthetic differentiation of the nitrogen atoms presents additional stereochemical considerations. Selective N-functionalization must account for potential epimerization at the spirocenter, especially when using strong bases or elevated temperatures. Protection strategies employing Boc groups or mesyl protection (as in 2-(methylsulfonyl)-2,6-diazaspiro[3.4]octane derivatives) have proven effective for maintaining stereochemical integrity during functionalization [8]. The differential reactivity of the two nitrogen atoms—one tertiary and one secondary in the case of 2-methyl derivatives—enables stepwise modification, though the basicity of the secondary amine can promote epimerization if not carefully controlled [7].
The conformational rigidity imposed by the spirocyclic structure restricts rotation around key bonds, creating distinct spatial orientations of substituents. This property is particularly advantageous for medicinal chemistry applications where specific three-dimensional positioning of pharmacophores is required for target engagement. The Fsp³ character of 2-methyl-2,6-diazaspiro[3.4]octan-7-one derivatives contributes to improved physicochemical properties and enhanced success rates in drug discovery campaigns compared to flat aromatic systems [2] [7].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8